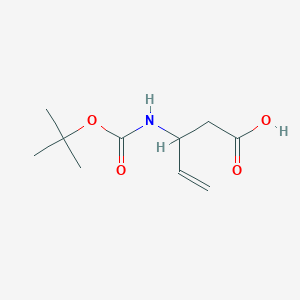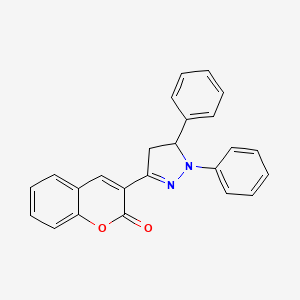
N-Boc-(+/-)-3-aminopent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-(+/-)-3-aminopent-4-enoic acid is a compound that involves the N-Boc protection of amines, amino acids, and peptides . The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The synthesis of N-Boc-(+/-)-3-aminopent-4-enoic acid involves a mild, non-acidic process from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .Molecular Structure Analysis
The molecular structure of N-Boc-(+/-)-3-aminopent-4-enoic acid involves the N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate .Chemical Reactions Analysis
The N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
The N-Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid: serves as a valuable building block in peptide synthesis. Researchers have harnessed its chemical reactivity to create dipeptides and larger peptide chains. Specifically, the compound has been incorporated into room-temperature ionic liquids (RTILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs act as efficient reactants and reaction media, enabling controlled peptide bond formation without the need for additional bases .
Amino Acid Ionic Liquids (AAILs)
Ionic liquids play essential roles in peptide synthesis, acting as synthetic supports, cleavage reagents, and solvents. The development of amino acid ionic liquids (AAILs) has been a significant advancement. While AAILs based on natural amino acids can be reactive due to their multiple functional groups, Boc-protected AAILs offer a solution. By chemically protecting the reactive side chain and N-terminus, Boc-AAILs enhance controllability in peptide synthesis .
Organic Synthesis
Beyond peptide chemistry, 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid finds applications in broader organic synthesis. Its compatibility with various solvents (acetonitrile, methanol, dimethylformamide, and dimethyl sulfoxide) makes it versatile for diverse reactions. Researchers have explored its use as a reactant and solvent in other synthetic processes, capitalizing on its stability and solubility properties .
Derivatization Strategies
Researchers have employed 3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid as a derivatization reagent. By selectively modifying specific functional groups, they enhance the compound’s properties or tailor it for specific applications. Derivatization can improve solubility, stability, or reactivity, making this compound a valuable tool in chemical transformations .
Medicinal Chemistry
While direct applications in drug development are less common, understanding the reactivity and behavior of Boc-protected amino acids contributes to medicinal chemistry. Researchers explore the compound’s interactions with enzymes, receptors, and other biological targets. Insights gained from such studies inform drug design and optimization processes .
Chemical Education and Research
3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid: serves as an educational model compound. It exemplifies concepts related to amino acid protection, peptide bond formation, and organic synthesis. In academic settings, students learn about its structure, reactivity, and applications, laying the groundwork for future research and innovation .
Wirkmechanismus
Target of Action
Compounds like “3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid” are often involved in reactions with multiple reactive groups
Mode of Action
The compound might interact with its targets through its multiple reactive groups
Biochemical Pathways
The compound might be involved in the synthesis of dipeptides
Safety and Hazards
Zukünftige Richtungen
The future directions of N-Boc-(+/-)-3-aminopent-4-enoic acid research could involve the development of more efficient and sustainable methods for N-Boc deprotection . This could include the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTGANYMYTZCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2631840.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/no-structure.png)


![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)
![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2631855.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)
![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2631861.png)